molecular formula C15H20F2N2O B2634497 (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile CAS No. 782482-51-3

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile

Cat. No.: B2634497
CAS No.: 782482-51-3
M. Wt: 282.335
InChI Key: TZANTSKRYJQTMM-CQSZACIVSA-N
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Description

(S)-3-(tert-Butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile is a chiral nitrile-containing compound characterized by a tert-butyl-protected amine, a 2,4-difluorophenyl group, and a hydroxyl-ethyl side chain.

Properties

IUPAC Name

3-[tert-butyl-[(2S)-2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F2N2O/c1-15(2,3)19(8-4-7-18)10-14(20)12-6-5-11(16)9-13(12)17/h5-6,9,14,20H,4,8,10H2,1-3H3/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZANTSKRYJQTMM-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N(CCC#N)CC(C1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)N(CCC#N)C[C@H](C1=C(C=C(C=C1)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the hydroxyethylamino intermediate: This step involves the reaction of 2,4-difluorophenylacetonitrile with a suitable amine under basic conditions to form the hydroxyethylamino intermediate.

    Introduction of the tert-butyl group: The intermediate is then reacted with tert-butyl bromide in the presence of a strong base to introduce the tert-butyl group.

    Final coupling reaction: The final step involves coupling the intermediate with a suitable nitrile compound under acidic or basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.

    Substitution: Common nucleophiles include hydroxide ions (OH-) and amines.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

Sigma Receptor Modulation

Research has indicated that (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile acts as a ligand for sigma receptors (σRS). These receptors are implicated in various physiological processes, including pain modulation, neuroprotection, and the regulation of mood. The compound's ability to selectively bind to these receptors makes it a candidate for developing therapies targeting conditions such as cancer and drug addiction .

Antiviral Activity

The compound has shown potential as an antiviral agent. Studies have explored its efficacy against Hepatitis C Virus (HCV), where it demonstrated promising results in inhibiting viral replication. Its structural features facilitate interactions with viral proteins, enhancing its therapeutic profile against HCV infections .

Synthesis and Characterization

The synthesis of this compound involves several steps that ensure high enantiomeric purity. Techniques such as asymmetric synthesis using biocatalysts have been employed to achieve this . The characterization of the compound typically involves:

  • Nuclear Magnetic Resonance (NMR)
  • Mass Spectrometry (MS)
  • Infrared Spectroscopy (IR)

These methods confirm the structural integrity and purity required for biological testing.

Case Study 1: Sigma Receptor Ligands

In a study published in the Journal of Medicinal Chemistry, researchers designed and synthesized several sigma receptor ligands, including derivatives of this compound. The study highlighted the compound's ability to modulate sigma receptor activity effectively, showing potential for cancer therapy .

Case Study 2: Antiviral Efficacy

Another significant research effort focused on the antiviral properties of this compound against HCV. The findings indicated that it could inhibit viral replication in vitro, suggesting a pathway for further development into a therapeutic agent for treating chronic hepatitis infections .

Mechanism of Action

The mechanism of action of (S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The hydroxyethylamino group and the difluorophenyl group are likely involved in these interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Structural Motifs and Functional Groups

The compound shares key structural features with several analogs, including:

Compound Name Key Functional Groups Molecular Weight (g/mol) Reference
(S)-3-Hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile Hydroxyl, trifluorophenyl, nitrile 215.18
2-(2,4-Difluorophenyl)-2-((trimethylsilyl)oxy)propanenitrile Trimethylsilyl ether, difluorophenyl, nitrile ~235.3 (estimated)
(S)-3-(3-((7-Ethynyl-9H-pyrimido[4,5-b]indol-4-yl)amino)piperidin-1-yl)propanenitrile Pyrimidoindole, ethynyl, piperidine, nitrile ~400.4 (estimated)
N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzene Thiazole, chloropyrimidine, difluorophenyl ~550.0 (estimated)

Key Observations :

  • Fluorinated Aromatic Rings : The 2,4-difluorophenyl group is common in fungicide precursors (e.g., compound 2k in ) and kinase inhibitors (e.g., ), enhancing metabolic stability and binding affinity.
  • Nitrile Group : Present in all compounds, the nitrile moiety may act as a hydrogen bond acceptor or participate in click chemistry for further derivatization .
  • Stereochemistry : The S-configuration in the original compound and (S)-3-hydroxy-4-(2,4,5-trifluorophenyl)butanenitrile highlights the role of chirality in biological activity.

Key Observations :

  • The original compound’s tert-butyl group likely requires protection/deprotection steps similar to , where yields are moderate (38%).

Computational and Mechanistic Insights

Density-functional theory (DFT) studies (e.g., ) underpin the design of fluorinated compounds by predicting electronic properties and reaction pathways. For example, exact-exchange functionals improve thermochemical accuracy, aiding in the optimization of nitrile-containing intermediates.

Biological Activity

(S)-3-(tert-butyl(2-(2,4-difluorophenyl)-2-hydroxyethyl)amino)propanenitrile is a compound of significant interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant studies that highlight its biological effects.

  • Molecular Formula : C15H20F2N2O
  • Molecular Weight : 282.33 g/mol
  • CAS Number : 782482-51-3

The compound features a tert-butyl group, a difluorophenyl moiety, and a hydroxyethylamine structure, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Modulation : The compound may interact with specific receptors in the body, influencing various signaling pathways.
  • Enzyme Inhibition : It may inhibit enzymes involved in metabolic processes or disease pathways, thus altering cellular responses.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could play a role in mitigating oxidative stress.

In Vitro Studies

Research indicates that similar compounds exhibit significant biological activities such as anti-inflammatory and anticancer effects. For instance:

  • A study showed that derivatives of butylated hydroxyanisole (BHA), which share structural similarities with the target compound, can inhibit neoplastic effects induced by various carcinogens by enhancing glutathione S-transferase activity . This suggests a potential for this compound to modulate detoxification pathways.

Case Studies

  • Cell Transformation Assays : In related studies involving cell transformation assays using BALB/3T3 cells, compounds structurally related to this compound demonstrated dose-dependent transformation capabilities when combined with tumor promoters . This highlights the potential for similar activity in our compound.
  • Antioxidant Properties : Compounds with similar structures have been shown to possess antioxidant capabilities, as evidenced by their ability to scavenge free radicals and protect cellular components from oxidative damage .

Comparative Analysis of Biological Activities

Compound NameBiological ActivityReference
This compoundPotential anti-inflammatory and anticancer properties
Butylated Hydroxyanisole (BHA)Inhibits neoplastic effects; enhances detoxification enzyme activity
Pyrazole DerivativesAntitumor and anti-inflammatory activities

Q & A

Q. How can the stereochemical configuration and functional groups of this compound be experimentally confirmed?

Methodological Answer :

  • Stereochemistry : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) to resolve enantiomers. Compare retention times with known standards or synthesized enantiopure intermediates. X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related fluorinated nitriles .
  • Functional Groups :
  • Nitrile : Confirm via IR spectroscopy (C≡N stretch ~2240 cm⁻¹) and ¹³C NMR (signal ~115–125 ppm).
  • Hydroxyl : Detect via IR (O-H stretch ~3200–3600 cm⁻¹) and ¹H NMR (broad peak at δ 1–5 ppm, exchangeable with D₂O).
  • Fluorine Substituents : Use ¹⁹F NMR (distinct shifts for 2,4-difluorophenyl groups) and compare with analogs in and .

Q. What are key considerations for optimizing the synthesis of this compound?

Methodological Answer :

  • Reaction Conditions :
  • Use tert-butylamine derivatives as starting materials (e.g., tert-butyl(2-hydroxyethyl)amine, as in ) to ensure regioselectivity .
  • Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions like epimerization .
    • Catalysts : Employ Lewis acids (e.g., ZnCl₂) to activate nitrile intermediates, as seen in analogous syntheses .
    • Yield Improvement : Monitor reaction progress via TLC or LC-MS. Quench reactions at 80–90% conversion to avoid degradation .

Q. What purification techniques are effective for isolating this compound?

Methodological Answer :

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane (polarity adjusted for Rf ~0.3). For challenging separations, reverse-phase HPLC (C18 column, acetonitrile/water) is recommended .
  • Crystallization : Recrystallize from ethanol/water mixtures to remove hydrophilic impurities. highlights crystallization as critical for isolating fluorinated nitriles .
  • Derivatization : Convert to hydrochloride salts (as in ) for improved stability and solubility during isolation .

Advanced Research Questions

Q. How do fluorine substituents on the phenyl ring influence physicochemical properties?

Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., shake-flask method) to assess how 2,4-difluoro substitution increases hydrophobicity compared to non-fluorinated analogs. shows trifluoromethyl groups alter logP by ~0.5–1.0 units .
  • Electron-Withdrawing Effects : Use Hammett constants (σ_para for F = 0.06, σ_meta = 0.34) to predict reactivity. 19F NMR chemical shifts correlate with electronic effects .
  • Biological Activity : Compare IC₅₀ values in assays using fluorinated vs. non-fluorinated derivatives. notes enhanced metabolic stability with difluoro substitution .

Q. How to resolve contradictions in reported stability/reactivity data?

Methodological Answer :

  • Cross-Database Validation : Cross-reference PubChem, Reaxys, and SciFinder for consensus on degradation products (e.g., hydrolysis of nitrile to amide). emphasizes PubChem for authoritative data .
  • Controlled Replication : Reproduce conflicting studies under standardized conditions (pH 7.4 buffer, 37°C). shows discrepancies in aquatic toxicity classifications resolved via controlled testing .
  • Advanced Analytics : Use LC-HRMS to identify trace degradation products (e.g., tert-butyl oxidation) undetected in older studies .

Q. What methodologies study degradation pathways in solvent systems?

Methodological Answer :

  • Forced Degradation Studies : Expose the compound to stress conditions (heat, light, pH extremes). Monitor via UPLC-PDA-ELSD to track degradation kinetics .
  • Mechanistic Probes : Use isotopic labeling (e.g., D₂O for hydrolysis studies) and trap reactive intermediates (e.g., TEMPO for radical pathways) .
  • Computational Modeling : Apply DFT calculations (e.g., Gaussian 16) to predict degradation energetics. used similar methods for sulfonamide analogs .

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